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Compound of Interest

Compound Name: 1,3,2-Dioxathiolane 2,2-dioxide

Cat. No.: B136020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethylene sulfate (CAS 1072-53-3), also known as 1,3,2-dioxathiolane 2,2-dioxide, is a highly

reactive cyclic sulfate ester. Its utility as a potent electrophile has established it as a valuable

intermediate in organic synthesis and, more recently, as a critical electrolyte additive in lithium-

ion battery technology. This technical guide provides a summary of available spectroscopic

information, outlines general experimental protocols for its characterization, and visualizes its

key chemical transformations. Notably, comprehensive experimental spectroscopic data for

ethylene sulfate is not readily available in public-domain databases. This guide, therefore,

collates predicted data and offers procedural outlines for its empirical determination.
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Property Value Reference

Chemical Name 1,3,2-Dioxathiolane 2,2-dioxide [1]

Synonyms Ethylene sulfate, Glycol sulfate [1]

CAS Number 1072-53-3 [1][2][3]

Molecular Formula C₂H₄O₄S [2][3]

Molecular Weight 124.12 g/mol [2][3]

Melting Point 95-97 °C [2]

Appearance White to off-white solid [4]

Spectroscopic Data
A thorough search of publicly accessible scientific databases reveals a conspicuous absence of

experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for ethylene sulfate. Commercial and proprietary databases may contain this information.

For the benefit of researchers, this section presents predicted spectroscopic data and data

from the closely related compound, ethylene sulfite, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetrical nature of the ethylene sulfate molecule, a single proton signal (¹H

NMR) and a single carbon signal (¹³C NMR) are expected.

Table 2.1: Predicted NMR Spectroscopic Data for Ethylene Sulfate

Spectrum Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity

¹H NMR -CH₂- (Not available) Singlet

| ¹³C NMR | -CH₂- | (Not available) | Singlet |

Note: Specific predicted chemical shifts for ethylene sulfate are not available in the searched

resources. The multiplicity is predicted based on the molecular structure.
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Infrared (IR) Spectroscopy
The IR spectrum of ethylene sulfate is expected to be dominated by strong absorptions

corresponding to the S=O and C-O stretching vibrations.

Table 2.2: Characteristic IR Absorption Bands (Predicted)

Functional Group Vibration Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

SO₂ (sulfate) Asymmetric stretch ~1350 - 1400 Strong

SO₂ (sulfate) Symmetric stretch ~1175 - 1200 Strong

C-O Stretch ~1000 - 1050 Strong

| C-H | Stretch | ~2900 - 3000 | Medium |

Note: These are estimated ranges based on characteristic functional group absorptions.

Mass Spectrometry (MS)
The mass spectrum of ethylene sulfate would show the molecular ion peak and characteristic

fragmentation patterns.

Table 2.3: Computed Mass Spectrometry Data for Ethylene Sulfate

Parameter Value Reference

Molecular Weight 124.12 g/mol [1][2]

| Monoisotopic Mass | 123.98302978 Da |[1] |

Note: This data is computed and does not represent experimental fragmentation patterns.
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The following are generalized protocols for the synthesis and spectroscopic characterization of

ethylene sulfate. These are intended as a guide and should be adapted and optimized based

on available laboratory equipment and safety protocols.

Synthesis of Ethylene Sulfate
A common laboratory-scale synthesis involves a two-step, one-pot reaction from ethylene

glycol.[5]

Protocol:

Esterification: To a cooled (0-10 °C) and stirred solution of ethylene glycol in an inert solvent

(e.g., dichloromethane), add thionyl chloride dropwise. The reaction is exothermic and

releases HCl gas, requiring appropriate ventilation and temperature control.

Oxidation: After the formation of the intermediate ethylene sulfite is complete (monitored by

TLC or GC), a suitable oxidizing agent (e.g., ruthenium(III) chloride catalyst with sodium

periodate, or hydrogen peroxide) is added to the reaction mixture.

Work-up and Purification: The reaction is quenched, and the product is extracted with an

organic solvent. The crude product is then purified, typically by recrystallization from a

suitable solvent system, to yield ethylene sulfate as a white solid.

Ethylene Glycol Ethylene Sulfite (Intermediate)

+ SOCl₂
- 2HCl

Thionyl Chloride (SOCl₂)

Ethylene SulfateOxidation

Oxidizing Agent
(e.g., RuCl₃/NaIO₄)

Click to download full resolution via product page

Caption: Synthesis of Ethylene Sulfate from Ethylene Glycol.
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3.2.1. NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified ethylene sulfate in a

suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 300 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data (FID) using appropriate software. This includes

Fourier transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. IR Spectroscopy

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of

ethylene sulfate with dry KBr powder and pressing it into a transparent disk. Alternatively, for

Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on

the ATR crystal.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify and label the major absorption peaks and assign them to the

corresponding functional group vibrations.

3.2.3. Mass Spectrometry

Sample Preparation: Dissolve a small amount of ethylene sulfate in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass

spectrum over an appropriate m/z range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.
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Ethylene sulfate's reactivity is dominated by its function as an electrophile, readily undergoing

ring-opening reactions with nucleophiles.

Nucleophilic Ring-Opening
This reaction is a cornerstone of its utility in organic synthesis, allowing for the stereospecific

introduction of two functional groups.

Ethylene Sulfate

Ring-Opened Intermediate

Nucleophilic Attack

Nucleophile (Nu⁻)

Substituted Ethyl SulfateProtonation/Work-up

Click to download full resolution via product page

Caption: General Mechanism of Nucleophilic Ring-Opening.

Role in Lithium-Ion Batteries
As an electrolyte additive, ethylene sulfate is preferentially reduced at the anode surface to

form a stable Solid Electrolyte Interphase (SEI). This SEI layer is crucial for battery longevity

and performance.
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Caption: Role of Ethylene Sulfate in SEI Formation.

Conclusion
While a comprehensive, experimentally verified spectroscopic dataset for ethylene sulfate

remains elusive in the public domain, this guide provides a foundational understanding of its

chemical properties, reactivity, and analytical considerations. The provided general protocols

offer a starting point for researchers to empirically determine the spectroscopic characteristics

of this versatile compound. The visualizations of its synthesis and reaction mechanisms serve

to illustrate its significant role in both synthetic chemistry and materials science. Further

investigation into proprietary chemical databases or original research articles may yield the

specific quantitative data required for advanced applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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